Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, also known as MBTMC, is a synthetic organic compound first synthesized in the late 1960s. In the decades since its discovery, MBTMC has proven to be a useful and versatile reagent in organic synthesis and has been used in a variety of scientific research applications. MBTMC has been studied extensively and is known to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Triazoloquinolines Methyl 2-azido-5-bromobenzoate, a compound related to Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, has been used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This synthesis led to the creation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its potential in creating complex organic compounds (Pokhodylo & Obushak, 2019).
Preparation of Triazole Derivatives Derivatives of 4,5-Dibromo-1H-1,2,3-triazole, closely related to the chemical , have been synthesized for potential applications in organic chemistry. These derivatives have been used to create high yields of 5-substituted 1,2,3-triazole, showcasing its utility in the preparation of complex heterocyclic structures (Iddon & Nicholas, 1996).
Synthesis of Biheterocycles The compound has been employed as a precursor in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, illustrating its role in the creation of biologically relevant heterocyclic compounds (Aquino et al., 2017).
Reactivity Studies in Organic Chemistry Research on the reactivity of various bromo-triazoles, closely related to the compound , provides insights into the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings. This research contributes to a deeper understanding of chemical reactivity in organic synthesis (Barlin, 1967).
Acylation of Triazoles Studies on the acylation of 5-Amino-1H-1,2,4-triazoles, similar to the compound , have been conducted to understand the reactivity of these compounds in various chemical reactions. These studies have implications for the synthesis of complex organic molecules (Winkler & Kristinsson, 1983).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound affects. Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been shown to have diverse biological activities .
properties
IUPAC Name |
methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJNGYVRPRXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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